Cas no 2248356-22-9 (4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid)

4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid is a versatile heterocyclic compound featuring a difluoromethyl-substituted pyrazole ring conjugated to a benzoic acid moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The difluoromethyl group contributes to improved bioavailability and binding affinity in target interactions. Its benzoic acid functionality allows for further derivatization, facilitating its use as a key intermediate in synthesizing bioactive molecules. The compound’s stability under various conditions and compatibility with cross-coupling reactions underscore its utility in developing pharmaceuticals and crop protection agents. Its well-defined synthetic pathway ensures reproducibility for industrial applications.
4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid structure
2248356-22-9 structure
Product Name:4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid
CAS No:2248356-22-9
MF:C11H8F2N2O2
MW:238.190229415894
CID:5899699
PubChem ID:137941269
Update Time:2025-10-12

4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid
    • 2248356-22-9
    • EN300-6510321
    • 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]benzoic acid
    • Inchi: 1S/C11H8F2N2O2/c12-10(13)9-5-6-15(14-9)8-3-1-7(2-4-8)11(16)17/h1-6,10H,(H,16,17)
    • InChI Key: SBCKQAISDHWUHP-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN(C2C=CC(C(=O)O)=CC=2)N=1)F

Computed Properties

  • Exact Mass: 238.05538383g/mol
  • Monoisotopic Mass: 238.05538383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.1Ų

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Additional information on 4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid

Recent Advances in the Study of 4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid (CAS: 2248356-22-9)

The compound 4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid (CAS: 2248356-22-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its difluoromethylpyrazole moiety attached to a benzoic acid scaffold, exhibits promising pharmacological properties, making it a subject of intensive investigation for potential therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of enzyme inhibition and drug discovery.

One of the key areas of research has been the exploration of 4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid as a potential inhibitor of specific enzymes involved in inflammatory and metabolic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study highlighted the compound's ability to bind to the active site of COX-2 with high affinity, thereby reducing prostaglandin production in vitro and in vivo models. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its anti-inflammatory properties, recent research has also investigated the compound's role in modulating other biological targets. For instance, a preprint article on bioRxiv (2024) reported its interaction with G-protein-coupled receptors (GPCRs), particularly those involved in glucose metabolism. The study utilized molecular docking and dynamic simulations to elucidate the binding mechanisms, revealing that the difluoromethyl group enhances the compound's stability and specificity toward certain GPCR subtypes. These insights could pave the way for its application in metabolic disorder therapeutics.

The synthetic pathways for 4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid have also been refined in recent years. A 2023 paper in Organic Process Research & Development described a scalable, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This advancement addresses previous challenges related to low yields and purification difficulties, making the compound more accessible for large-scale pharmacological studies. The authors emphasized the importance of optimizing reaction conditions to minimize byproducts and improve overall efficiency.

Furthermore, the compound's pharmacokinetic profile has been a focal point of recent investigations. A collaborative study between academic and industrial researchers (published in Drug Metabolism and Disposition, 2024) evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated favorable oral bioavailability and moderate plasma half-life, though further structural modifications may be required to enhance its metabolic stability. These findings are critical for advancing the compound toward preclinical development.

In conclusion, 4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid (CAS: 2248356-22-9) represents a versatile scaffold with significant potential in drug discovery. Its dual functionality as an enzyme inhibitor and GPCR modulator, coupled with recent synthetic and pharmacokinetic advancements, positions it as a promising candidate for further development. Future research should focus on expanding its therapeutic applications and addressing remaining challenges related to selectivity and metabolic stability. The ongoing studies underscore the compound's relevance in addressing unmet medical needs in inflammation, metabolism, and beyond.

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